molecular formula C14H15N5O6S2 B146850 Cefdaloxime CAS No. 80195-36-4

Cefdaloxime

Cat. No.: B146850
CAS No.: 80195-36-4
M. Wt: 413.4 g/mol
InChI Key: HOGISBSFFHDTRM-RWFJUVPESA-N
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Description

Cefdaloxime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive and Gram-negative bacteria. The compound is characterized by its methoxymethyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino side-groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefdaloxime is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Cefdaloxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Cefdaloxime has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study β-lactam ring chemistry and its reactivity.

    Biology: Employed in studies to understand bacterial resistance mechanisms.

    Medicine: Investigated for its efficacy against various bacterial infections, including those resistant to other antibiotics.

    Industry: Used in the development of new antibacterial agents and formulations

Mechanism of Action

Properties

CAS No.

80195-36-4

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1

InChI Key

HOGISBSFFHDTRM-RWFJUVPESA-N

SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  _x000B_[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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